4'-Azetidinomethyl-3-cyanobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of azetidinone derivatives is described in paper , where 3-methyl-1H-pyrazol-5(4H)-one is reacted with aldehydes and ammonia via Betti’s condensation reaction, followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine to yield azetidinone derivatives. Although the synthesis of 4'-Azetidinomethyl-3-cyanobenzophenone is not explicitly detailed, the methods used in this paper could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is confirmed using spectroscopic techniques such as IR and 1H-NMR . These techniques are crucial for determining the structure of organic compounds, including azetidinone derivatives. The presence of the azetidinyl group in related compounds, such as trans-4-azetidinyl-4′-cyanostilbene, is discussed in paper , which could provide insights into the structural analysis of 4'-Azetidinomethyl-3-cyanobenzophenone.
Chemical Reactions Analysis
The chemical reactions involving azetidinone derivatives are not directly discussed in the context of 4'-Azetidinomethyl-3-cyanobenzophenone. However, paper mentions the antimicrobial screening of azetidinone analogs, suggesting that these compounds can interact with biological systems, which could be relevant for understanding the chemical reactivity of 4'-Azetidinomethyl-3-cyanobenzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4'-Azetidinomethyl-3-cyanobenzophenone can be inferred from the photophysical study of trans-4-azetidinyl-4′-cyanostilbene . The study provides information on fluorescence decays, dipole moments, and photoisomerization energy barriers, which are important properties that could also be relevant to 4'-Azetidinomethyl-3-cyanobenzophenone.
Safety And Hazards
properties
IUPAC Name |
3-[4-(azetidin-1-ylmethyl)benzoyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-15-3-1-4-17(11-15)18(21)16-7-5-14(6-8-16)13-20-9-2-10-20/h1,3-8,11H,2,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNIRVPDJPUYET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642790 |
Source
|
Record name | 3-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-3-cyanobenzophenone | |
CAS RN |
898777-46-3 |
Source
|
Record name | 3-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.